molecular formula C19H17N7O B2603061 2-[(1-{咪唑并[1,2-b]哒嗪-6-基}氮杂环丙烷-3-基)甲基]-6-(吡啶-3-基)-2,3-二氢哒嗪-3-酮 CAS No. 2198103-91-0

2-[(1-{咪唑并[1,2-b]哒嗪-6-基}氮杂环丙烷-3-基)甲基]-6-(吡啶-3-基)-2,3-二氢哒嗪-3-酮

货号 B2603061
CAS 编号: 2198103-91-0
分子量: 359.393
InChI 键: KCTJFTTWYQNXMA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains an imidazo[1,2-b]pyridazin-6-yl moiety . It is available for purchase from certain chemical suppliers.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .


Chemical Reactions Analysis

The compound is likely to participate in reactions similar to those of other imidazo[1,2-b]pyridazine derivatives . These compounds have been shown to inhibit TAK1 at nanomolar concentrations .

科学研究应用

合成和药用化学应用

咪唑并[1,2-a]吡啶及其相关结构已被合成并研究其作为抗癌剂的潜力。包括咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶在内的这些化合物的合成工艺已被开发用于探索其抗肿瘤活性,其中一些在生物学研究中表现出显着的活性 (Temple 等人,1987)。此外,咪唑并[1,2-a]吡啶骨架已被确定为“药物偏见”骨架,因为它在药用化学中具有广泛的应用,包括作为抗癌、抗分枝杆菌、抗利什曼原虫和抗惊厥剂等活性。这突出了该骨架在开发新的治疗剂中的潜力 (Deep 等人,2016)。

药理性质

咪唑并[1,2-a]吡啶因其多样的药理性质而成为广泛研究的主题。最近的研究阐述了对这些化合物作为酶抑制剂、受体配体和抗感染剂的理解,展示了它们在药物开发中的多功能性和潜力 (Enguehard-Gueiffier & Gueiffier,2007)。这种多样的药理特征突出了 2-[(1-{咪唑并[1,2-b]哒嗪-6-基}氮杂环丙烷-3-基)甲基]-6-(吡啶-3-基)-2,3-二氢哒嗪-3-酮 等化合物的潜力在科学研究应用中,特别是在探索新的治疗途径中。

晶体结构和抗胆碱酯酶活性

基于咪唑并[1,2-a]吡啶的化合物的结构分析和药理学评估提供了它们作为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 等酶抑制剂的潜力的见解,这些酶是治疗诸如阿尔茨海默病等疾病的靶点。这些化合物的晶体学研究和抗胆碱酯酶潜力评估揭示了它们的功效和选择性,进一步突出了结构修饰在增强生物活性中的重要性 (Kwong 等人,2019)。

作用机制

Target of Action

The primary target of the compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety that binds to the hinge region of kinases . The substitutions at positions 2, 3, 6, 7, and 8 of the compound dictate kinase selectivity and potency .

Biochemical Pathways

The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one affects the TAK1 pathway . TAK1 is upregulated and overexpressed in multiple myeloma (MM), and various extracellular signals trigger TAK1 activation, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 by the compound can lead to the suppression of these signals, thereby affecting the downstream effects of the TAK1 pathway .

Pharmacokinetics

The compound’s ability to inhibit tak1 at nanomolar concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . It also inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has potent anti-multiple myeloma activities.

属性

IUPAC Name

2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O/c27-19-6-3-16(15-2-1-7-20-10-15)22-26(19)13-14-11-24(12-14)18-5-4-17-21-8-9-25(17)23-18/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTJFTTWYQNXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。